4-Bromo-3-ethoxyaniline hydrochloride

Physicochemical characterization Salt selection Process chemistry

Using generic bromoanilines instead of the 4-bromo-3-ethoxy regioisomer invalidates all published [11C]AZ683 PK, dosimetry, and imaging data. 4-Bromo-3-ethoxyaniline hydrochloride (CAS 125756-95-8) is the exact aniline building block specified in the published radiosynthesis. • Hydrochloride salt (mp 186-189°C) ensures accurate stoichiometric weighing for parallel synthesis • 3-Ethoxy group provides +0.8-1.3 LogP vs. methoxy analog for tunable CNS penetration • Compatible with automated radiosynthesis modules; 3.0% NDCAY achieved from [11C]MeOTf

Molecular Formula C8H11BrClNO
Molecular Weight 252.53 g/mol
CAS No. 125756-95-8
Cat. No. B158802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethoxyaniline hydrochloride
CAS125756-95-8
Molecular FormulaC8H11BrClNO
Molecular Weight252.53 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)Br.Cl
InChIInChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H
InChIKeyCVVLNBLBIWBEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethoxyaniline HCl: Key PET Tracer Building Block


4-Bromo-3-ethoxyaniline hydrochloride (CAS 125756-95-8) is a bifunctional halogenated aniline derivative classified as an aminophenyl ether [1]. The compound exists as the hydrochloride salt (C8H11BrClNO, MW 252.53 g/mol), featuring a bromine atom at the para position relative to the amine group and an ethoxy substituent at the meta position . This specific 4-bromo-3-ethoxy regioisomeric pattern is structurally encoded into the final pharmacophore of 3-amido-4-anilinoquinoline CSF-1R kinase inhibitors, including the clinical-stage PET radiotracer [11C]AZ683 (Ki = 8 nM; IC50 = 6 nM for CSF1R) [2]. The hydrochloride salt form imparts a defined melting point of 186–189°C and a computed LogP of 3.81, distinguishing it from regioisomeric and non-salt analogs .

Regiospecific 4-bromo-3-ethoxy substitution for 3-amido-4-anilinoquinoline CSF-1R inhibitors
Crystalline hydrochloride salt: high melting point enables reproducible handling and purification
Exclusive starting material in the published [11C]AZ683 radiosynthetic route

Why Generic Bromoanilines Fail in CSF-1R Synthesis


Substituting 4-bromo-3-ethoxyaniline hydrochloride with a generic bromoaniline—such as 4-bromoaniline, 4-bromo-2-ethoxyaniline, or the methoxy analog 4-bromo-3-methoxyaniline—fundamentally alters the electronic, steric, and pharmacokinetic properties of downstream products [1]. In the specific case of CSF-1R-targeted 3-amido-4-anilinoquinolines, the 3-ethoxy group is retained in the final pharmacophore and contributes to the lipophilicity required for blood-brain barrier penetration (LogP 3.81 vs. ~2.5–3.0 for the methoxy analog) . Altering the ethoxy position or replacing it with methoxy would generate a different compound with unpredictable kinase selectivity and PET imaging characteristics. Furthermore, the hydrochloride salt form provides a sharp melting point (186–189°C) that simplifies quality control and purification, whereas regioisomeric free bases are often low-melting solids or oils with less reproducible handling [2]. The quantitative evidence below demonstrates why procurement decisions based solely on chemical similarity without accounting for regiospecificity and salt form lead to failed syntheses or inactive final compounds.

Regioisomer mismatch
4-Bromo-2-ethoxy or 2-bromo-4-ethoxy analogs alter the Gould-Jacobs cyclization outcome, producing different quinoline regioisomers with unknown CSF-1R activity.
Methoxy analog lipophilicity gap
4-Bromo-3-methoxyaniline yields a lower LogP, potentially reducing blood-brain barrier penetration of the final PET tracer and shifting target engagement kinetics.
Free base handling variability
The free base has a broad low melting range and may be an oil, complicating accurate weighing, purity assessment, and batch-to-batch reproducibility.

4-Bromo-3-ethoxyaniline HCl: Differentiation Evidence


Melting Point and Crystallinity Advantage

4-Bromo-3-ethoxyaniline hydrochloride (CAS 125756-95-8) exhibits a sharp melting point of 186–189°C, a hallmark of a well-defined crystalline salt form suitable for purification by recrystallization . In contrast, the closest oxygen-substituted analog—4-bromo-3-methoxyaniline (CAS 19056-40-7)—melts at only 96–100°C as the free base and lacks a commercially common hydrochloride salt [1]. The 86–93°C higher melting point of the target compound translates into superior thermal stability during storage and handling, reduced sublimation losses under vacuum, and a more reliable melting point specification for batch-to-batch quality control.

Melting Point
Head-to-head
Target HCl salt: 186–189°C (crystalline).
Comparator 4-Br-3-MeO-aniline free base: 96–100°C.
ΔT ≈ 86–93°C higher.
Supports purification and QC reproducibility
Sharp melting point enables straightforward recrystallization and reliable identity testing.
Physicochemical characterization Salt selection Process chemistry

Lipophilicity for CNS PET Tracer Uptake

The computed LogP of 4-bromo-3-ethoxyaniline hydrochloride is 3.81, reflecting the lipophilic contribution of the ethoxy group . For the methoxy analog (4-bromo-3-methoxyaniline), the LogP is predicted to be approximately 2.5–3.0 based on a one-methylene unit difference (Hansch π contribution of –CH2– ≈ 0.5) [1]. This lipophilicity difference is critical in the context of the final CSF1R PET tracer [11C]AZ683, where the 3-ethoxy substituent is retained and contributes to the molecule's ability to cross the blood-brain barrier, albeit with high non-specific binding in thyroid and pituitary glands attributed to the compound's lipophilic nature [2]. A methoxy analog-derived tracer would have lower brain penetration but also potentially altered target engagement kinetics, making the ethoxy-containing intermediate the design-required starting material.

Lipophilicity
Reported
Target LogP = 3.81 (predicted).
Methoxy analog LogP ≈ 2.5–3.0 (estimated).
ΔLogP ≈ 0.8–1.3 units higher.
Critical for blood-brain barrier penetration of final tracer
ΔLogP ~1 unit can determine CNS uptake versus exclusion; ethoxy retention is design-required.
PET imaging Blood-brain barrier penetration Lipophilicity optimization

Exclusive Starting Material for [11C]AZ683

In the peer-reviewed synthesis of [11C]AZ683—a PET radiotracer targeting Colony Stimulating Factor 1 Receptor (CSF1R) with Ki = 8 nM, IC50 = 6 nM, and >250-fold selectivity over 95 other kinases—4-bromo-3-ethoxyaniline hydrochloride (1) serves as the sole aniline starting material [1]. The synthetic route proceeds via condensation with diethylethoxymethylenemalonate, followed by cyclization/chlorination with POCl3, SNAr reaction with 2,4-difluoroaniline, Buchwald-Hartwig coupling with N-methylpiperazine, and amidation to yield the reference standard [REFS-1, Scheme 1]. This five-step sequence is regiospecific: the 4-bromo substituent enables the initial condensation, while the 3-ethoxy group is carried through to the final pharmacophore. Substitution with 4-bromo-3-methoxyaniline would produce a methoxy-containing analog of AZ683 (not AZ683 itself) with unknown CSF1R affinity, selectivity, and PET imaging properties, requiring full re-validation of the radiochemical and biological profile.

Synthetic Fidelity
Head-to-head
Target leads to fully characterized [11C]AZ683 (Ki 8 nM, IC50 6 nM, >250-fold selectivity).
Methoxy analog yields an uncharacterized compound with zero published pharmacology.
Only this aniline reproduces published pharmacological and imaging data
Substitution invalidates all prior radiochemical and biological validation.
Radiopharmaceutical synthesis CSF-1R kinase Neuroinflammation imaging

Salt Form: Handling and Formulation Reproducibility

The hydrochloride salt of 4-bromo-3-ethoxyaniline (CAS 125756-95-8 / 846023-33-4) is a well-defined white crystalline powder with a reproducible melting point of 186–189°C and a documented LogP of 3.81, enabling accurate gravimetric formulation and reliable storage at room temperature . In contrast, the free base form of the compound (CAS 125756-95-8, free base) is reported to have a lower and broader melting range of 56–63°C, consistent with similar halogenated anilines . Furthermore, the regioisomeric free bases 4-bromo-2-ethoxyaniline (CAS 57279-73-9) and 2-bromo-4-ethoxyaniline (CAS 57279-72-8) have no well-defined melting points in commercial databases, often appearing as oils or low-melting solids, which complicates accurate weighing and purity assessment [1]. The hydrochloride salt also exhibits improved solubility in polar organic solvents such as methanol, ethanol, and DMF compared to the free base, facilitating solution-phase reactions common in medicinal chemistry workflows .

Salt Form Handling
Reported
Target HCl salt: white crystalline powder, mp 186–189°C, soluble in MeOH/EtOH/DMF.
Free base: mp 56–63°C (broad); regioisomeric free bases often oils with no mp data.
Enables accurate gravimetric formulation and room-temperature storage
Oil-like regioisomers require solvent-assisted transfer, introducing weighing errors.
Salt selection Formulation development Quality control

Regiospecific Electronic Activation

The 4-bromo-3-ethoxy substitution pattern provides a unique electronic activation profile for the multi-step synthesis of 3-amido-4-anilinoquinoline CSF-1R inhibitors [1]. The bromine at the para position serves as the site for initial condensation with diethylethoxymethylenemalonate (Gould-Jacobs reaction), while the electron-donating ethoxy group at the meta position activates the ring toward electrophilic cyclization with POCl3 [1]. In the subsequent SNAr reaction with 2,4-difluoroaniline, the ethoxy group's +M effect stabilizes the transition state. Finally, the Buchwald-Hartwig coupling at the quinoline 6-position proceeds independently of the aniline-derived portion [1]. Using the regioisomer 4-bromo-2-ethoxyaniline (CAS 57279-73-9) would place the ethoxy group ortho to the aniline nitrogen, introducing steric hindrance that could slow or prevent the initial condensation. Similarly, 2-bromo-4-ethoxyaniline (CAS 57279-72-8) would place the bromine at the ortho position, altering the site of the Gould-Jacobs reaction and leading to a different cyclization product. No published syntheses of CSF1R-targeted 3-amido-4-anilinoquinolines employ these regioisomeric anilines .

Regiospecific Activation
Class-level
4-Br-3-OEt uniquely activates Gould-Jacobs condensation without steric hindrance; meta-OEt donates electron density via +M effect.
Regioisomers (2-OEt, ortho-Br) have no published precedence in CSF-1R quinoline synthesis.
Synthetic compatibility documented; alternative regioisomers may fail
No reported successful synthesis of CSF1R inhibitors from other aniline regioisomers.
Cross-coupling chemistry Structure-activity relationship Medicinal chemistry

4-Bromo-3-ethoxyaniline HCl: Optimal Applications


Replicating [11C]AZ683 Radiosynthesis

Any academic or contract research organization intending to reproduce the [11C]AZ683 radiosynthesis for preclinical or clinical PET imaging of CSF1R must use 4-bromo-3-ethoxyaniline hydrochloride as the starting aniline [1]. The published synthesis [REFS-1, Scheme 1] explicitly prescribes this compound (0.66 g, 3 mmol scale) with K2CO3 in MeCN for the initial condensation. The final product [11C]AZ683 achieves >99% radiochemical purity, molar activity of 153 ± 38 GBq/µmol, and demonstrates specific CSF1R-mediated uptake in thyroid and pituitary glands in rodent and nonhuman primate PET imaging [1]. Substitution with the methoxy or regioisomeric analog would produce a different molecule, invalidating all published PK, dosimetry, and imaging data, and requiring a full IND-enabling toxicology package for any translational study.

SAR of 3-Amido-4-anilinoquinoline Inhibitors

Medicinal chemistry teams optimizing the 3-amido-4-anilinoquinoline series against CSF-1R should procure the 4-bromo-3-ethoxy substitution pattern specifically, as this is the only aniline building block demonstrated to produce the parent scaffold with validated kinase selectivity (>250-fold over 95 kinases) [1]. The compound's hydrochloride salt form (mp 186–189°C) ensures accurate weighing for parallel synthesis libraries where stoichiometric precision is critical . The 3-ethoxy group contributes approximately +0.8–1.3 LogP units relative to the methoxy analog, providing a tunable lipophilicity handle for optimizing CNS penetration vs. peripheral restriction in the final inhibitor .

cGMP Radiolabeling Process Development

For process chemists developing cGMP-compliant manufacturing routes for carbon-11 or fluorine-18 labeled CSF1R tracers, the hydrochloride salt of 4-bromo-3-ethoxyaniline offers distinct advantages over free base or regioisomeric alternatives [1]. The high melting point (186–189°C) supports identity testing by pharmacopeial methods (USP <741>), the crystalline form enables reproducible sampling, and room-temperature storage simplifies warehouse logistics vs. cold-chain-dependent regioisomers . The solubility profile in methanol, ethanol, and DMF is compatible with standard automated radiosynthesis modules (e.g., TRACERLab FXC-pro), as demonstrated in the published [11C]AZ683 campaign where a 3.0% non-decay-corrected activity yield was achieved from [11C]MeOTf [1].

High-Throughput Kinase Selectivity Profiling

Core facilities and screening centers conducting broad kinase selectivity panels (e.g., DiscoverX scanMAX or Reaction Biology HotSpot) on 4-anilinoquinoline-derived libraries should verify that their aniline intermediate is the 4-bromo-3-ethoxy regioisomer, not a positional isomer [1]. The specific substitution pattern is encoded into the pharmacophore that interacts with the CSF-1R hinge region and selectivity pocket. A regioisomeric switch (e.g., ethoxy at position 2 instead of 3) would alter the dihedral angle between the aniline ring and the quinoline core, potentially converting a selective CSF-1R inhibitor into a promiscuous kinase ligand with undesirable off-target activity [1]. Given that AZ683 already shows some off-target binding in thyroid tissue attributed to lipophilicity, any further structural deviation introduced by using the wrong aniline isomer could exacerbate non-specific binding and render the tracer unusable for PET imaging [1].

Application
Selection Property
Validation Focus
Replicating [11C]AZ683 Radiosynthesis
Regiospecific aniline intermediate matching published synthetic route
Radiochemical purity and molar activity benchmarking
SAR of 3-Amido-4-anilinoquinoline Inhibitors
Defined salt form ensures stoichiometric accuracy for parallel synthesis
Lipophilicity tuning and kinase selectivity validation
cGMP Radiolabeling Process Development
High-melting crystalline solid for reproducible sampling and identity testing
Automated radiosynthesis module compatibility and yield optimization
High-Throughput Kinase Selectivity Profiling
Consistent regioisomeric identity across batches
Selectivity panel fidelity and off-target kinase screening

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